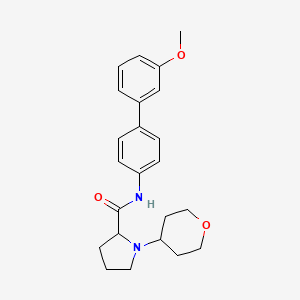![molecular formula C27H25N3O3 B6060481 4-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B6060481.png)
4-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous purine nucleoside that plays a crucial role in regulating various physiological processes, including neurotransmission, inflammation, and immune response. Adenosine receptors are classified into four subtypes, A1, A2A, A2B, and A3, based on their pharmacological and molecular properties. Among these, the A1 receptor is widely distributed in the central nervous system and peripheral tissues and is involved in the modulation of several functions, such as sleep, pain perception, cardiovascular regulation, and glucose metabolism. DPCPX has been extensively used as a research tool to investigate the physiological and pathophysiological roles of the A1 receptor and to develop novel therapeutic agents targeting this receptor.
作用机制
DPCPX acts as a competitive antagonist of the A1 receptor by binding to the receptor's orthosteric site and preventing the binding of adenosine. The A1 receptor is a G protein-coupled receptor that is coupled to Gi/o proteins. Upon activation, the receptor inhibits adenylate cyclase activity, reduces intracellular cAMP levels, and modulates ion channel activity. By blocking the A1 receptor, DPCPX prevents the downstream signaling events that are triggered by adenosine and leads to the inhibition of various physiological processes.
Biochemical and Physiological Effects
DPCPX has been shown to produce a wide range of biochemical and physiological effects by blocking the A1 receptor. For example, DPCPX has been shown to increase wakefulness and reduce sleep duration by blocking the inhibitory effect of adenosine on the arousal system. DPCPX has also been shown to reduce pain perception by blocking the antinociceptive effect of adenosine in the spinal cord. In addition, DPCPX has been shown to increase heart rate and blood pressure by blocking the inhibitory effect of adenosine on the sympathetic nervous system. DPCPX has also been shown to increase insulin secretion and glucose uptake by blocking the inhibitory effect of adenosine on insulin release and glucose uptake in the pancreas and skeletal muscle, respectively.
实验室实验的优点和局限性
DPCPX has several advantages and limitations for lab experiments. One of the major advantages is its high selectivity and potency for the A1 receptor, which allows for the specific blockade of this receptor without affecting other adenosine receptor subtypes. This property makes DPCPX an ideal tool for investigating the physiological and pathophysiological roles of the A1 receptor. Another advantage is its high solubility in aqueous solutions, which facilitates its use in in vitro and in vivo experiments. However, DPCPX has some limitations, such as its short half-life and rapid metabolism, which require frequent dosing and careful monitoring of its pharmacokinetic properties. In addition, DPCPX has some off-target effects, such as inhibition of the dopamine transporter and the sigma receptor, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of DPCPX in scientific research. One direction is the development of novel therapeutic agents targeting the A1 receptor for the treatment of various diseases, such as sleep disorders, pain syndromes, and cardiovascular diseases. Another direction is the investigation of the role of the A1 receptor in the regulation of immune response and inflammation, which may lead to the development of new immunomodulatory agents. Furthermore, the use of DPCPX in combination with other pharmacological agents or genetic manipulations may provide new insights into the complex signaling pathways that are regulated by the A1 receptor and its downstream effectors. Overall, DPCPX remains a valuable tool for investigating the physiological and pathophysiological roles of the A1 receptor and has the potential to lead to the development of novel therapeutic strategies.
合成方法
The synthesis of DPCPX was first reported by Daly et al. in 1983. The method involves the condensation of 4-hydroxyphenylacetic acid with ethyl isoxazole-4-carboxylate in the presence of triethylamine and dicyclohexylcarbodiimide to yield the intermediate ethyl 4-(5-isoxazolyl)-3-(4-hydroxyphenyl)butanoate. The intermediate is then treated with diphenylmethylpiperazine and trifluoroacetic acid to give DPCPX in high yield and purity.
科学研究应用
DPCPX has been widely used in scientific research to investigate the role of the A1 receptor in various physiological and pathophysiological processes. For example, DPCPX has been used to study the effect of A1 receptor activation on the regulation of sleep-wake cycles, pain perception, cardiovascular function, and glucose metabolism. DPCPX has also been used to investigate the involvement of the A1 receptor in the pathogenesis of several diseases, such as ischemia-reperfusion injury, epilepsy, and Parkinson's disease.
属性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-23-13-11-20(12-14-23)25-19-24(28-33-25)27(32)30-17-15-29(16-18-30)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,26,31H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVCUYPJXYLHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-YL}phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-hydroxy-3-[4-methoxy-2-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6060400.png)

![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6060410.png)
![7-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060413.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6060419.png)
![methyl 4-{5-[(4-phenyl-1-azepanyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B6060430.png)

![N-cyclohexyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6060439.png)

![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B6060446.png)

![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6060474.png)
![3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6060477.png)
![7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060482.png)